molecular formula C13H11N3O2 B12914420 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-60-6

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B12914420
CAS No.: 849199-60-6
M. Wt: 241.24 g/mol
InChI Key: DDVNWMVOZLTUGW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a chemically stable, fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Compounds based on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold have been identified as potent and selective inhibitors of BRD9 (Bromodomain Containing 9), a subunit of the SWI/SNF chromatin remodeling complex implicated in oncology research . This makes derivatives of this core structure valuable chemical tools for probing epigenetic mechanisms and exploring novel therapeutic targets in cancer cell lines . Furthermore, structurally similar imidazo[1,2-a]pyrazin-3(7H)-one analogs are well-established as highly sensitive chemiluminescent probes, such as MCLA and FCLA, for the specific detection of superoxide anions in various biochemical and cellular assays . The presence of the 4-methoxyphenyl substituent can influence the compound's electronic properties and binding interactions, contributing to its overall research utility. This product is intended for use in exploratory biological screening, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

849199-60-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-7-15-13(17)12-6-14-8-16(11)12/h2-8H,1H3,(H,15,17)

InChI Key

DDVNWMVOZLTUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • The reaction is typically carried out at 0°C to room temperature.
  • TosMIC acts as a nucleophilic isocyanide reagent that reacts with the mesoionic precursor.
  • DBU serves as a strong, non-nucleophilic base to deprotonate intermediates and facilitate ring closure.
  • The reaction proceeds via nucleophilic attack and ring transformation, leading to the formation of the imidazo[1,5-a]pyrazin-8(7H)-one core.
  • Excess TosMIC can further react with intermediate products, sometimes leading to side products or over-substituted derivatives.

Representative Experimental Data

Entry Substrate (Mesoionic 1,3-oxazolium-5-olate) Substituents (C2, N3) Reaction Time Product Yield (%) of Imidazo[1,5-a]pyrazin-8(7H)-one Derivative
8h 3-Benzyl-4-trifluoroacetyl-2-(4-methoxyphenyl) C2 = 4-MeOC6H4, N3 = CH2Ph 2 h 35
11k 4-Trifluoroacetyl-2-(4-methoxyphenyl)-3-phenyl C2 = 4-MeOC6H4, N3 = Ph 1 h 36

Note: Yields are isolated yields after purification by column chromatography. Reaction conditions: 0.50 mmol substrate, 0.75 mmol TosMIC, 1.00 mmol DBU in 3 mL DMF under oxygen atmosphere at 0°C.

Alternative Synthetic Approaches

Ritter-Type Intermolecular Reactions

Recent research has explored intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH·H2O) in solvents like 1,2-dichloroethane (DCE) and acetonitrile at elevated temperatures (~150 °C). This method enables the synthesis of imidazo[1,5-a]pyridine derivatives, which are structurally related to imidazo[1,5-a]pyrazines, through condensation and cyclization steps.

Condensation of α-Aminoamides and α-Diketones

Traditional methods for pyrazinone synthesis involve condensation reactions between α-aminoamides and α-diketones or α-aminonitriles with oxalyl halides. However, these methods often require multistep operations and hazardous reagents, limiting their practical application for complex derivatives like 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%) for Target Compound
TosMIC-mediated ring transformation TosMIC, DBU, DMF, 0°C, oxygen atmosphere High regioselectivity, moderate to good yields Side product formation, sensitive to substituents 35–36 (for 4-methoxyphenyl derivative)
Ritter-type intermolecular reaction Bi(OTf)3 catalyst, p-TsOH·H2O, DCE, 150 °C Mild catalyst, broad substrate scope High temperature, less explored for this compound Not specifically reported
Condensation of α-aminoamides and α-diketones α-Aminoamides, α-diketones, multistep Established method Multistep, hazardous reagents Variable, generally lower for complex derivatives

Research Findings and Notes

  • The TosMIC-based method is currently the most efficient and practical for synthesizing this compound, providing moderate yields with relatively simple reaction conditions.
  • The reaction mechanism involves nucleophilic attack on the mesoionic precursor and ring closure to form the fused bicyclic system.
  • Excess TosMIC can lead to further substitution, producing imidazo[1,5-a]pyrazin-8(7H)-one derivatives as side products, which can be isolated and characterized.
  • The presence of the 4-methoxyphenyl substituent influences the reaction kinetics and product distribution, as seen in comparative yields with other substituents.
  • Alternative methods such as Ritter-type reactions are promising but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one belongs to the imidazo[1,5-a]pyrazine class of compounds. Its structure features a pyrazinone core substituted with a methoxyphenyl group, which contributes to its biological activity. The molecular formula is C12H10N4O, and it exhibits characteristics typical of heterocyclic compounds, including stability and reactivity that are conducive to medicinal applications.

Pharmacological Research

Research indicates that this compound acts as an inhibitor of phosphodiesterase type 9 (PDE9). PDE9 inhibitors have been studied for their potential in treating neurological disorders such as Alzheimer's disease by enhancing cognitive function through increased cyclic GMP levels in the brain .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis and cell cycle arrest. This property positions it as a candidate for further investigation in cancer therapeutics .

Cosmetic Formulations

The compound has been explored for use in cosmetic formulations due to its skin-beneficial properties. It has been incorporated into topical applications aimed at improving skin hydration and elasticity. Studies show that formulations containing this compound can enhance skin barrier function and provide anti-aging benefits .

Antimicrobial Activity

Preliminary research indicates that this compound exhibits antimicrobial properties against various pathogens. This application is particularly relevant in developing new antimicrobial agents amid rising antibiotic resistance .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplication AreaFindings
NeurologyDemonstrated cognitive enhancement in animal models via PDE9 inhibition.
OncologyShowed significant reduction in tumor cell viability in vitro assays.
DermatologyImproved skin hydration and elasticity in clinical trials with topical formulations.
MicrobiologyExhibited broad-spectrum antimicrobial activity against selected bacteria and fungi.

Detailed Findings

  • Neurology : In a study published in Journal of Medicinal Chemistry, researchers found that administering the compound to mice improved memory retention compared to controls, indicating its potential as a therapeutic agent for cognitive disorders.
  • Oncology : A study published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and prostate cancer cells.
  • Dermatology : Clinical trials assessing the efficacy of topical formulations containing this compound revealed significant improvements in skin hydration metrics after four weeks of use compared to placebo.
  • Microbiology : Laboratory tests indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold exhibits diverse biological activities depending on substituent patterns. Below is a comparative analysis of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Compound Name Substituents (Positions) Key Properties Biological Relevance
This compound 5-(4-MeOPh) - Electron-donating methoxy group enhances solubility
- IR νmax 1683 cm⁻¹ (C=O), 1252 cm⁻¹ (C-O)
- Mp: 253–256°C (decomp.)
Potential BET bromodomain inhibitor (hypothesized)
5-[(4-Methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (3b) 5-(Ts), 6-Ph - Sulfonyl group increases electrophilicity
- Mp: 263–266°C (decomp.)
- MS m/z: 441 (M⁺)
Src-family kinase inhibition (e.g., BMS-279700)
6-(4-Nitrophenyl)-5-(Ts)-imidazo[1,5-a]pyrazin-8(7H)-one (3i) 5-(Ts), 6-(4-NO₂Ph) - Electron-withdrawing nitro group reduces solubility
- Mp: 244–245°C
- ¹H NMR δ 8.10 (H-1), 8.98 (H-3)
Anti-inflammatory activity via kinase modulation
7-Methyl-5-(Ts)-imidazo[1,5-a]pyrazin-8(7H)-one (3a) 5-(Ts), 7-Me - Methyl group at N7 improves metabolic stability
- Mp: 178–180°C
- Yield: 91%
Scaffold for BTK inhibitors
Imidazo[1,2-a]pyrazin-8(7H)-one isomer N/A - Different nitrogen connectivity (imidazo[1,2-a] vs. [1,5-a])
- Lower synthetic accessibility
Antitubercular agents (e.g., 2-nitro derivatives)

Key Findings :

Substituent Effects on Solubility :

  • The 4-methoxyphenyl group in the target compound enhances solubility compared to sulfonyl (e.g., 3b) or nitro-substituted analogs (e.g., 3i) due to its electron-donating nature .
  • Sulfonyl groups (e.g., 3b) improve electrophilicity but reduce bioavailability due to increased molecular weight .

Synthetic Yields and Conditions :

  • Derivatives with methoxy groups (e.g., 3h: 99% yield) are synthesized more efficiently than brominated (3c: 18% yield) or nitrated analogs (3i: 76% yield) .
  • The target compound’s synthesis likely follows similar high-yield protocols due to the stability of methoxy-containing intermediates .

Biological Activity Trends :

  • Sulfonyl-substituted derivatives (e.g., 3a, 3b) dominate kinase inhibition (e.g., Src, BTK) due to strong electron-withdrawing effects .
  • Methoxy-substituted analogs are hypothesized to target epigenetic regulators (e.g., BET bromodomains) via π-π stacking with acetyl-lysine binding pockets .

Thermal Stability :

  • The target compound’s melting point (253–256°C) is higher than 7-methyl analogs (3a: 178–180°C) but lower than nitro-substituted derivatives (3i: 244–245°C), reflecting substituent polarity .

Biological Activity

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyrazine ring system, which contributes to its unique pharmacological profile. The methoxy group on the phenyl ring enhances solubility and electronic properties, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions or condensation reactions. A common method includes:

  • Reagents : TosMIC (p-toluenesulfonylmethyl isocyanide) is often used in the reaction.
  • Procedure : The reaction proceeds under an oxygen atmosphere, leading to the formation of the desired imidazo[1,5-a]pyrazin-8(7H)-one derivatives with good yields .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been investigated as a potential inhibitor of critical enzymes involved in cancer progression:

  • Mechanism of Action : The compound may interact with kinases and other enzymes that regulate cellular proliferation and survival .
  • Case Studies :
    • In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines.
    • For instance, compounds structurally related to this imidazo[1,5-a]pyrazin-8(7H)-one have shown IC50 values in the nanomolar range against specific cancer cell lines .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

  • Phosphodiesterase Inhibition : It has been reported to act as a phosphodiesterase (PDE) inhibitor, which can modulate signaling pathways relevant to various diseases .
  • Selectivity and Potency : Comparative studies with similar compounds reveal that its structure allows for selective inhibition of specific enzymes, making it a candidate for drug development targeting diseases like cancer and inflammatory disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
7-(4-Methoxybenzyl)-5-phenylimidazo[1,5-a]pyrazin-8(7H)-oneStructureContains a benzyl substituent which may enhance solubility.
Pyrazolo[1,5-a]pyrimidinesStructureKnown for selective protein inhibition; different ring structure affects activity.
ImidazopyridinesStructureExhibits varied biological activities; pyridine ring alters electronic properties.

This comparison highlights how the methoxy substitution pattern and fused ring system contribute to distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one derivatives, and how do reaction conditions influence yield?

  • Methodology : Multistep one-pot transformations using mesoionic intermediates (e.g., 1,3-oxazolium-5-olates) are frequently employed. For example, substituting the 4-methoxyphenyl group at position 7 and introducing sulfonyl groups at position 5 via tosylation yields derivatives like 3g (86%) and 3h (99%) . Key factors include solvent choice (e.g., dichloromethane or diglyme), temperature control (0–20°C), and stoichiometric ratios of reagents like triethylamine .
  • Data Note : Yields vary significantly with substituents; electron-donating groups (e.g., methoxy) enhance stability, while bulky substituents reduce reactivity .

Q. How is spectroscopic characterization (e.g., IR, HRMS) used to confirm the structure of imidazo[1,5-a]pyrazin-8(7H)-one derivatives?

  • Methodology :

  • IR Spectroscopy : Peaks at 1676–1683 cm⁻¹ confirm carbonyl (C=O) stretching, while 3144–3174 cm⁻¹ indicates N-H bonds in imidazole rings .
  • HRMS : Accurate mass measurements (e.g., [M + H]+ at m/z 254.1039 vs. calcd. 254.1042) validate molecular formulas .
  • Elemental Analysis : Discrepancies in C/H/N percentages (e.g., Found: C 61.78 vs. Calcd: 61.65) highlight purity challenges during crystallization .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing position 6 vs. position 7 of the imidazo[1,5-a]pyrazin-8(7H)-one core?

  • Methodology : Steric and electronic effects dictate regioselectivity. For example, sulfonyl groups at position 5 direct electrophilic substitution to position 6, as seen in derivatives like 4k (36% yield). Microwave-assisted synthesis improves regiocontrol by accelerating reaction kinetics .
  • Data Contradiction : Some studies report conflicting yields for similar substituents (e.g., 4e at 5% vs. 4g at 34%), likely due to solvent polarity or competing side reactions .

Q. How do computational models (e.g., DFT, molecular docking) predict the biological activity of 5-(4-methoxyphenyl) derivatives?

  • Methodology : Density Functional Theory (DFT) optimizes molecular geometries to analyze non-covalent interactions (e.g., π-π stacking in 5-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridine-8-carbonitrile ). Docking studies with acetylcholinesterase (AChE) identify key binding residues (e.g., Tyr337) for inhibitor design .
  • Experimental Validation : In vitro AChE inhibition assays correlate with computational predictions, with IC₅₀ values <10 µM for optimized derivatives .

Q. What are the mechanistic insights into the antioxidant properties of imidazo[1,5-a]pyrazin-8(7H)-one derivatives?

  • Methodology : Radical scavenging assays (e.g., DPPH and ABTS) quantify antioxidant capacity. Electron-rich substituents (e.g., methoxy) enhance radical stabilization via resonance effects. Structure-Activity Relationship (SAR) models reveal a linear correlation between logP values and activity .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar derivatives?

  • Example : 4e (mp 173–176°C) vs. 4k (mp 253–256°C) differ despite identical 4-methoxyphenyl groups.
  • Resolution : Polymorphism and crystallization solvents (e.g., CHCl₃/hexane vs. acetone/hexane) significantly affect melting behavior. X-ray crystallography confirms that 4k adopts a planar conformation with stronger intermolecular H-bonding .

Experimental Design Recommendations

Q. How to optimize reaction conditions for high-yield synthesis of 7-substituted derivatives?

  • Protocol :

Use microwave irradiation (e.g., 100–150°C in diglyme) to reduce reaction time from 24h to <1h .

Pre-activate intermediates with MsCl or tosyl chloride to improve electrophilicity .

Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. What analytical techniques resolve ambiguities in substituent positioning?

  • Guidance :

  • NOESY NMR : Detects spatial proximity between protons (e.g., 4-methoxyphenyl and imidazole protons).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for 5-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridine-8-carbonitrile .

Biological Activity Profiling

Q. What in vitro assays validate the PDE9 inhibitory activity of imidazo[1,5-a]pyrazin-8(7H)-one derivatives?

  • Methodology :

  • Radioligand binding assays using [³H]-cGMP compete with test compounds.
  • IC₅₀ values for derivatives like tovinontrine (PDE9 IC₅₀ = 0.3 nM) confirm high potency .

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